
But-3-enoyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-3-enoyl bromide: is an organic compound that belongs to the class of acyl bromides It is characterized by the presence of a bromine atom attached to the carbonyl carbon of a but-3-enoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Bromination: But-3-enoyl bromide can be synthesized by the direct bromination of but-3-enoyl chloride using bromine in the presence of a catalyst such as iron(III) bromide.
Hydrobromination of But-3-enoyl Chloride: Another method involves the hydrobromination of but-3-enoyl chloride using hydrogen bromide gas in the presence of a solvent like acetic acid.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale bromination of but-3-enoyl chloride using bromine and a suitable catalyst under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: But-3-enoyl bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes, forming new carbon-carbon bonds.
Oxidation and Reduction: this compound can be oxidized to but-3-enoyl acid or reduced to but-3-enoyl alcohol under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, and alcohols are commonly used.
Addition Reactions: Catalysts such as palladium or platinum are often employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include but-3-enoyl amides, esters, and thiols.
Addition Reactions: Products include various substituted alkenes and alkynes.
Oxidation and Reduction: Products include but-3-enoyl acid and but-3-enoyl alcohol.
Applications De Recherche Scientifique
Chemistry: But-3-enoyl bromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of polymers and resins.
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and fragrances. It is also utilized in the manufacture of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of but-3-enoyl bromide involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of various acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
But-3-enoyl chloride: Similar in structure but contains a chlorine atom instead of bromine.
But-3-enoyl iodide: Contains an iodine atom instead of bromine.
But-3-enoyl fluoride: Contains a fluorine atom instead of bromine.
Uniqueness: But-3-enoyl bromide is unique due to its specific reactivity and the types of reactions it can undergo. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloride and fluoride counterparts. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
13140-16-4 |
|---|---|
Formule moléculaire |
C4H5BrO |
Poids moléculaire |
148.99 g/mol |
Nom IUPAC |
but-3-enoyl bromide |
InChI |
InChI=1S/C4H5BrO/c1-2-3-4(5)6/h2H,1,3H2 |
Clé InChI |
UGIBESQVHLYXMX-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



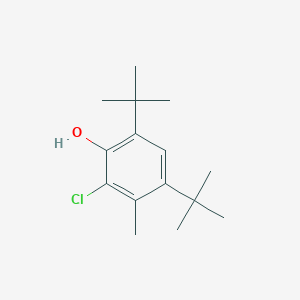
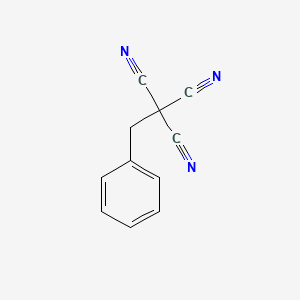


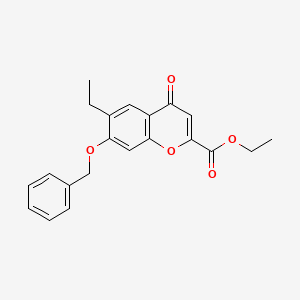

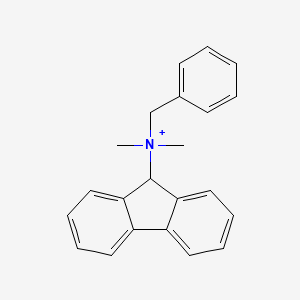
![Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14721473.png)
![2-[(Diethylalumanyl)methyl]pyridine](/img/structure/B14721477.png)
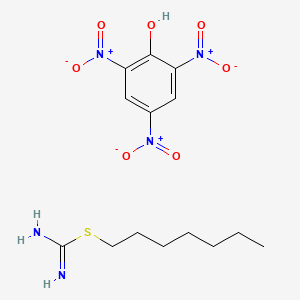
![1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea](/img/structure/B14721491.png)
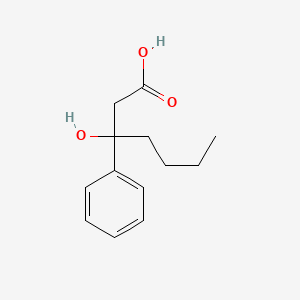
![N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide](/img/structure/B14721503.png)
